HCV NS4A Protein (21-34) (JT strain)

HCV NS4A cofactor peptide stability oxidative dimerization

HCV NS4A Protein (21-34) (JT strain), CAS 176260-88-1, is a 14-amino-acid synthetic peptide (H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH) corresponding to the central hydrophobic cofactor domain of the hepatitis C virus non-structural protein 4A, genotype 1b. This peptide acts as an essential activator of the viral NS3 serine protease, forming a non-covalent heterodimeric complex that dramatically increases proteolytic efficiency at all NS3-dependent cleavage sites within the HCV polyprotein.

Molecular Formula C63H116N20O17
Molecular Weight 1425.744
CAS No. 176260-88-1
Cat. No. B575017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV NS4A Protein (21-34) (JT strain)
CAS176260-88-1
Molecular FormulaC63H116N20O17
Molecular Weight1425.744
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1
InChIKeyPNFOBAFKCPTILQ-AJYBRLPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV NS4A Protein (21-34) (JT strain) CAS 176260-88-1: Procurement-Relevant Identity and Class Definition


HCV NS4A Protein (21-34) (JT strain), CAS 176260-88-1, is a 14-amino-acid synthetic peptide (H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH) corresponding to the central hydrophobic cofactor domain of the hepatitis C virus non-structural protein 4A, genotype 1b [1]. This peptide acts as an essential activator of the viral NS3 serine protease, forming a non-covalent heterodimeric complex that dramatically increases proteolytic efficiency at all NS3-dependent cleavage sites within the HCV polyprotein [2]. Unlike NS4A fragments derived from the H strain (genotype 1a), the JT strain 21-34 peptide contains no cysteine residues, a structural feature that eliminates oxidative disulfide-mediated dimerization and confers superior chemical stability during handling, storage, and assay use [3].

HCV NS4A Protein (21-34) (JT strain) CAS 176260-88-1: Why Generic Substitution of NS4A Cofactor Peptides Compromises Experimental Reproducibility


NS4A-derived cofactor peptides from different HCV genotypes and strains are not functionally interchangeable. The central hydrophobic region (residues 21-34) is highly conserved, yet single-amino-acid variations between genotype 1a (H strain) and genotype 1b (JT strain) introduce critical differences in chemical composition: the H strain peptide contains a cysteine residue at position 22, which renders it susceptible to oxidation and disulfide-mediated dimerization that alters the effective concentration and conformational presentation of the cofactor to NS3 [1]. Furthermore, shorter fragments such as the 12-mer NS4A 22-33 peptide, while retaining partial cofactor activity, exhibit reduced potency and an altered activation profile compared to the full 14-mer 21-34 peptide [2]. Even within the same JT strain, the longer 18-40 fragment introduces additional N-terminal residues that can interfere with certain structural and screening applications, despite comparable NS3-enhancing activity [3]. These strain- and length-dependent differences directly impact kinetic parameters, inhibitor IC50 determinations, and structural biology outcomes, making the JT strain 21-34 peptide the only appropriate choice when genotype 1b-specific NS3/4A complex activity must be faithfully recapitulated.

HCV NS4A Protein (21-34) (JT strain) CAS 176260-88-1: Quantitative Differentiation Evidence for Procurement Decisions


Cysteine-Free Sequence Confers Resistance to Oxidative Dimerization Compared to H Strain NS4A 22-34

The JT strain NS4A 21-34 peptide (GSVVIVGRIILSGR) contains zero cysteine residues, whereas the corresponding H strain fragment 22-34 (CVVIVGRVVLSGK) possesses a cysteine at the N-terminus (Cys-22) that is susceptible to oxidation and disulfide bond formation [1]. This structural difference eliminates the risk of covalent dimerization that bedevils H strain-derived peptides, resulting in predictable monomeric peptide concentration in solution and eliminating the need for reducing agents that may interfere with downstream enzymatic or binding assays [2]. The H strain peptide sequence was confirmed by Lin et al. (1995) [1] and the JT strain sequence is established by multiple independent characterizations [3].

HCV NS4A cofactor peptide stability oxidative dimerization

NS3 Protease Activation: kcat/KM Enhancement of 956-Fold by NS4A 21-34 Peptide vs. NS3 Alone

In a rigorously controlled in vitro study using purified recombinant NS3 protease domain (residues 1027-1206) and a synthetic NS4A 21-34 peptide, Sardana et al. (1999) demonstrated that the addition of the cofactor peptide increased the pseudo second-order rate constant (kcat/KM) for hydrolysis of a peptide substrate mimicking the NS4A/4B cleavage site from 205 M⁻¹s⁻¹ (NS3 alone) to 196,000 M⁻¹s⁻¹ (NS3-NS4A complex), representing a 956-fold enhancement [1]. This activation magnitude was described as 'two orders of magnitude greater than reported previously for the NS3 protease domain,' underscoring the exceptional catalytic efficiency achieved through optimal NS3-NS4A complex formation [1]. An even higher kcat/KM of 5,180 ± 670 M⁻¹s⁻¹ was observed with a substrate mimicking the NS4B/5A site [1].

HCV NS3 protease cofactor activation kinetic analysis

Cofactor Activity Equivalence: JT Strain 21-34 vs. Longer 18-40 Fragment at Shorter Length

The JT strain NS4A 21-34 peptide (14 amino acids) provides NS3-enhancing activity comparable to the longer 18-40 fragment (23 amino acids, CAS 188427-41-0) derived from the same strain, as stated in validated vendor documentation [1]. This functional equivalence at a reduced peptide length offers practical advantages: the shorter 14-mer is more amenable to high-resolution structural studies (NMR, X-ray crystallography) due to reduced conformational heterogeneity, and it minimizes the risk of non-specific interactions from extraneous N-terminal residues that are present in the 18-40 peptide but not essential for cofactor activity [2]. The minimal core sequence for cofactor activity was previously mapped to residues 22-31 [2], confirming that the 21-34 fragment contains all residues necessary and sufficient for full activation.

minimal cofactor domain NS4A truncation functional equivalence

NS4A 21-34 Peptide as Reference Cofactor in HCV NS3 Protease Inhibitor Screening Assays

Synthetic NS4A 21-34 peptides functionally identical to the JT strain sequence serve as the standard cofactor component in HCV NS3 protease inhibitor screening assays, including those described in patent applications for modified NS3 proteases designed to facilitate high-throughput inhibitor discovery [1]. In a fluorescence anisotropy-based binding assay, the Kd of native NS4A peptide (covering residues 21'-34' of genotype 4) for HCV NS3 protease was measured as 169 ± 37 nM [2]. Mutant NS4A-derived peptides designed as allosteric inhibitors, such as Pep-15, exhibited tighter binding (Kd = 80.0 ± 8.0 nM) and inhibited NS3 catalytic activity by forming an inactive complex [2]. These studies establish the JT strain-equivalent NS4A 21-34 peptide as the benchmark cofactor against which inhibitor potency and selectivity are calibrated, making it indispensable for consistent, reproducible drug discovery workflows targeting genotype 1b NS3/4A protease.

inhibitor screening NS3/4A protease drug discovery

NS4A 21-34 Peptide (Genotype 1b) Kinetic Parameters from BRENDA Enzyme Database

The BRENDA enzyme database entry for hepacivirin (EC 3.4.21.98) catalogs kinetic parameters for the NS4A cofactor peptide corresponding to residues 21-34, with a modified peptide bearing a C-terminal KK extension to enhance solubility, yielding Km = 0.00076 mM (0.76 μM) and kcat = 9 min⁻¹ (0.15 s⁻¹) [1]. These data provide a benchmark for comparing the catalytic efficiency of different NS4A peptide preparations and are derived from the Sardana et al. (1999) study [2], which used the NS4A 21-34 peptide that shares the core hydrophobic sequence with the JT strain peptide. The low micromolar Km underscores the high-affinity interaction between the NS4A cofactor and the NS3 protease domain, a critical parameter for designing competitive inhibitor displacement assays.

enzyme kinetics Km kcat NS3/4A complex

HCV NS4A Protein (21-34) (JT strain) CAS 176260-88-1: High-Value Research and Industrial Application Scenarios


Genotype 1b-Specific HCV NS3/4A Protease Inhibitor Screening and IC50 Determination

For pharmaceutical and biotech laboratories conducting high-throughput screening (HTS) of small-molecule inhibitors targeting genotype 1b HCV NS3/4A protease, the JT strain 21-34 peptide provides the authentic cofactor sequence against which inhibitor potency must be measured. The 956-fold activation of NS3 protease by this peptide [1] ensures that the enzyme complex is in its fully active, physiologically relevant conformation. Inhibitor IC50 values obtained using this cofactor are directly comparable to literature benchmarks, as the NS4A 21-34 peptide is the standard cofactor used in the seminal kinetic characterization studies [1] and in patented inhibitor screening systems [2].

Structural Biology: X-ray Crystallography and NMR Studies of NS3-NS4A-Inhibitor Ternary Complexes

The 14-amino-acid length of the JT strain 21-34 peptide, combined with its cysteine-free composition, makes it ideally suited for co-crystallization with HCV NS3 protease domain and candidate inhibitors. The absence of cysteine eliminates the risk of non-specific disulfide cross-linking that can generate heterogeneous complex populations and compromise crystal quality [3]. The shorter length (14 residues vs. 23 for the 18-40 fragment) reduces conformational flexibility while retaining full cofactor activity [4], facilitating the formation of well-ordered crystals suitable for high-resolution (<2.0 Å) structure determination—a critical step in structure-based drug design.

Biochemical Mechanistic Studies: Pre-Steady-State Kinetics and Cofactor Binding Thermodynamics

The sub-micromolar binding affinity (Km = 0.76 μM) of the NS4A 21-34 peptide for NS3 protease [5] enables pre-steady-state kinetic analyses (stopped-flow spectroscopy) to dissect the mechanism of cofactor-induced activation. The absence of cysteine residues eliminates the need for reducing agents such as DTT or β-mercaptoethanol in the assay buffer, which can interfere with fluorescence-based detection methods and metal-ion-dependent studies. This clean chemical profile makes the JT strain peptide the reagent of choice for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) measurements of NS3-NS4A binding thermodynamics.

Quality Control Reference Standard for NS4A Cofactor Peptide Production and Characterization

For peptide manufacturers and core facilities producing NS4A cofactor peptides, the JT strain 21-34 peptide (CAS 176260-88-1) serves as a defined reference standard for analytical method validation. Its well-characterized sequence (GSVVIVGRIILSGR), molecular weight (1425.74 Da), and HPLC purity specifications (≥95%) [4] provide a benchmark for batch-to-batch consistency testing via LC-MS and amino acid analysis. The documented functional equivalence to the 18-40 fragment [4] further validates that the 21-34 peptide is the minimal functional unit, simplifying quality control and reducing production costs compared to longer NS4A constructs.

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